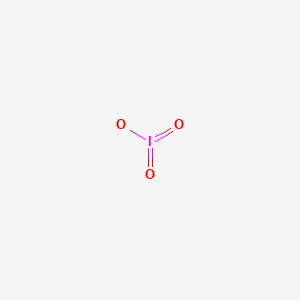

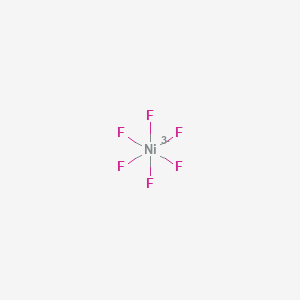

CID 5360296

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trioxidoiodine can be synthesized through the reaction of iodine pentoxide (I₂O₅) with ozone (O₃) under controlled conditions. The reaction typically occurs at low temperatures to prevent the decomposition of the product: [ \text{I}_2\text{O}_5 + \text{O}_3 \rightarrow 2 \text{IO}_3 ]

Industrial Production Methods: Industrial production of trioxidoiodine is less common due to its instability and the challenges associated with handling ozone. small-scale synthesis in laboratory settings is feasible and often employed for research purposes.

Análisis De Reacciones Químicas

Types of Reactions: Trioxidoiodine primarily undergoes oxidation and reduction reactions. It acts as a strong oxidizing agent due to the high oxidation state of iodine.

Common Reagents and Conditions:

Oxidation Reactions: Trioxidoiodine can oxidize various organic and inorganic compounds. For example, it can oxidize sulfides to sulfones and alcohols to aldehydes or ketones.

Reduction Reactions: It can be reduced to iodate (IO₃⁻) or iodide (I⁻) under suitable conditions.

Major Products Formed:

- Oxidation of sulfides: Sulfones

- Oxidation of alcohols: Aldehydes or ketones

- Reduction: Iodate or iodide

Aplicaciones Científicas De Investigación

Trioxidoiodine has several applications in scientific research, particularly in the fields of chemistry and materials science:

Mecanismo De Acción

The mechanism of action of trioxidoiodine involves its ability to act as a strong oxidizing agent. It can accept electrons from other compounds, leading to their oxidation. The molecular targets and pathways involved in its reactions are primarily related to its interaction with electron-rich species, facilitating various redox reactions .

Comparación Con Compuestos Similares

Iodine Pentoxide (I₂O₅): Another hypervalent iodine compound used as an oxidizing agent.

Iodine Monoxide (IO): A less oxidized form of iodine oxide with different reactivity.

Iodine Heptafluoride (IF₇): A hypervalent iodine compound with fluorine atoms instead of oxygen.

Uniqueness: Trioxidoiodine is unique due to its specific oxidation state and the ability to participate in a wide range of oxidation reactions under mild conditions. Its use as a catalyst in green chemistry applications highlights its importance in developing sustainable chemical processes .

Propiedades

Fórmula molecular |

IO3 |

|---|---|

Peso molecular |

174.903 g/mol |

InChI |

InChI=1S/IO3/c2-1(3)4 |

Clave InChI |

PQULLWOPQYQVNC-UHFFFAOYSA-N |

SMILES |

O=I(=O)[O] |

SMILES canónico |

O=I(=O)[O] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1234898.png)

![10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)